

# L-Vinylglycine: A Technical Guide on its Discovery, Synthesis, and Biochemical Significance

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## Compound of Interest

Compound Name: *L*-Vinylglycine

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## Abstract

**L-Vinylglycine** (L-VG), the simplest  $\alpha$ -vinylic amino acid, is a potent mechanism-based inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes. Although its D-enantiomer is a natural product, L-VG is primarily encountered as a synthetic compound and a key intermediate in various enzymatic reactions. Its ability to irreversibly inactivate crucial enzymes, such as aminotransferases and 1-aminocyclopropane-1-carboxylate (ACC) synthase, has made it an invaluable tool in biochemical research and a lead compound for drug and herbicide development. This technical guide provides a comprehensive overview of the discovery and history of **L-Vinylglycine**, details its asymmetric synthesis, elucidates its mechanism of action, and summarizes its diverse biological effects. All quantitative data are presented in structured tables, key experimental protocols are detailed, and biochemical pathways and experimental workflows are visualized using diagrams.

## Discovery and Natural Occurrence

The history of vinylglycine begins with its D-enantiomer. D-Vinylglycine was first isolated from the mushroom *Rhodophyllus nidorosus* in 1974.<sup>[1]</sup> The L-enantiomer, **L-Vinylglycine**, is not typically found as a stable natural product but is generated as a transient intermediate in the active sites of various PLP-dependent enzymes.<sup>[1]</sup> For instance, it is observed during the

enzymatic conversion of homoserine to threonine by threonine synthetase and in reactions catalyzed by cystathionine  $\gamma$ -synthase.<sup>[1]</sup> Its potent inhibitory activity against a range of enzymes was reported by Rando in the same year as its discovery, marking the beginning of extensive research into its biochemical properties.<sup>[1]</sup>

## Asymmetric Synthesis of L-Vinylglycine

The biological significance of **L-Vinylglycine** has driven the development of numerous asymmetric synthetic methodologies. These routes often employ chiral precursors from the "chiral pool" to establish the correct stereochemistry.

## Key Synthetic Strategies

Several successful strategies for synthesizing optically pure **L-Vinylglycine** have been reported:

- From L-Methionine: The first synthesis of **L-Vinylglycine** was reported by Rapoport and coworkers, starting from L-methionine.<sup>[1][2]</sup> This classic route involves the controlled oxidation of a protected L-methionine derivative to its sulfoxide, followed by a thermal syn-elimination (pyrolysis) to form the vinyl group.<sup>[2][3]</sup>
- From L-Homoserine: L-Homoserine, often in its lactone form, serves as another common precursor. One efficient method involves the opening of N-Boc-protected L-homoserine lactone with a phenylselenolate anion, followed by oxidative elimination of the resulting selenide to install the double bond.<sup>[1][4]</sup>
- From L-Glutamic Acid: An elegant route developed by Hanessian utilizes L-glutamate. The key step is a Cu(II)/Pb(IV)-mediated oxidative decarboxylation of the  $\gamma$ -carboxylate to introduce the vinyl group.<sup>[1]</sup>
- Enzymatic Kinetic Resolution: Racemic vinylglycine, often prepared via a Strecker synthesis with acrolein, can be resolved using enzymes. For example, papain-mediated esterification can selectively convert the L-enantiomer, allowing for the separation of the two forms.<sup>[1][5]</sup>

## Summary of Synthetic Approaches

The following table summarizes the key features of prominent **L-Vinylglycine** syntheses.

Chiral Precursor	Key Reaction Type	Reported Yield	Optical Purity (ee%)	Reference(s)
L-Methionine	Sulfoxide syn-elimination	~60-62% (from sulfoxide)	>98%	[1][2][3]
L-Homoserine Lactone	Selenoxide elimination	72% (over 4 steps)	≥95%	[1][4]
L-Glutamic Acid	Oxidative decarboxylation	Not specified	High	[1]
(D,L)-Vinylglycine	Enzymatic resolution (Papain)	90% (for D-isomer recovery)	High	[5]
Butadiene monoepoxide	Pd(0)-mediated allylic amination	Not specified	High	[1]

## Detailed Experimental Protocols

Protocol 1: Synthesis of N-(Benzylloxycarbonyl)-L-vinylglycine methyl ester from L-Methionine (Rapoport Method)[3]

This protocol, adapted from Organic Syntheses, provides a reliable, large-scale preparation of protected **L-Vinylglycine**.

- Step 1: Preparation of L-Methionine Methyl Ester Hydrochloride. L-methionine (100.0 g, 0.67 mol) is suspended in methanol (0.7 L) and cooled to 0°C. Hydrogen chloride gas is bubbled through the mixture for 15 min. The solution is stirred for 18 hours, and the solvent is evaporated to yield the hydrochloride salt (132.5 g, 99%).
- Step 2: N-Benzylloxycarbonyl Protection. L-methionine methyl ester hydrochloride (117.6 g, 0.56 mol) is dissolved in a mixture of water (750 mL) and ether (750 mL) containing potassium bicarbonate (282.3 g, 2.82 mol). The solution is cooled to 0°C, and benzyl chloroformate (106.1 g, 0.62 mol) is added dropwise. After stirring, the organic layer is separated, washed, dried, and evaporated to yield N-(Benzylloxycarbonyl)-L-methionine methyl ester (166.0 g, 99%).

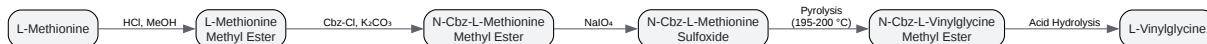
- Step 3: Oxidation to Sulfoxide. The protected methionine (166.0 g, 0.56 mol) is dissolved in methanol (1.5 L) and cooled to 0°C. A solution of sodium periodate (131.4 g, 0.61 mol) in water (2 L) is added dropwise. The mixture is stirred for 18 hours. After filtration and workup, the sulfoxide is obtained as a mixture of diastereomers (172.0 g, 98%).
- Step 4: Pyrolytic Elimination. The sulfoxide (35.0 g, 0.11 mol) is mixed with Pyrex helices and distilled using a preheated rocking Kugelrohr apparatus (195–200°C, 0.1–0.3 mm Hg) for 1 hour. The crude product is purified by chromatography to afford N-(benzyloxycarbonyl)-**L-vinylglycine** methyl ester (17.4 g, 62%).

Protocol 2: Synthesis of L- $\alpha$ -Vinylglycine from L-Homoserine Lactone (Berkowitz Method)[\[4\]](#)

This procedure is efficient and requires only a single chromatographic purification step.

- Step 1: N-Boc Protection. L-homoserine lactone (as a salt, 9.29 mmol) is dissolved in  $\text{CH}_2\text{Cl}_2$  with triethylamine. Di-tert-butyl dicarbonate (9.29 mmol) is added at 0°C, and the mixture is stirred for 12 hours. Standard aqueous workup yields N-(tert-Butoxycarbonyl)-homoserine lactone (97%).
- Step 2: Phenylselenolate-mediated Lactone Opening. Diphenyl diselenide (7.45 mmol) in DMF is treated with sodium borohydride (8.19 mmol) to generate the phenylselenolate anion. A solution of the N-Boc lactone (7.45 mmol) in DMF is added, and the reaction is heated at 100°C for 1 hour. This opens the lactone to form a  $\gamma$ -phenylseleno- $\alpha$ -amino acid derivative.
- Step 3: Oxidative Elimination. The crude product from Step 2 is dissolved in THF and cooled to 0°C. 30% Hydrogen peroxide (22.4 mmol) is added dropwise, and the mixture is stirred for 2 hours. This oxidizes the selenide to a selenoxide, which undergoes spontaneous syn-elimination to form the vinyl group. The product is purified by flash chromatography.
- Step 4: Deprotection. The resulting protected **L-Vinylglycine** derivative is treated with trifluoroacetic acid in the presence of a cation scavenger (e.g., acetic acid) at room temperature. Evaporation and drying yield L- $\alpha$ -vinylglycine as its trifluoroacetate salt (90% yield for the final two steps).

## Synthetic Workflow Visualization



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**Caption:** Synthetic workflow for **L-Vinylglycine** from L-Methionine.

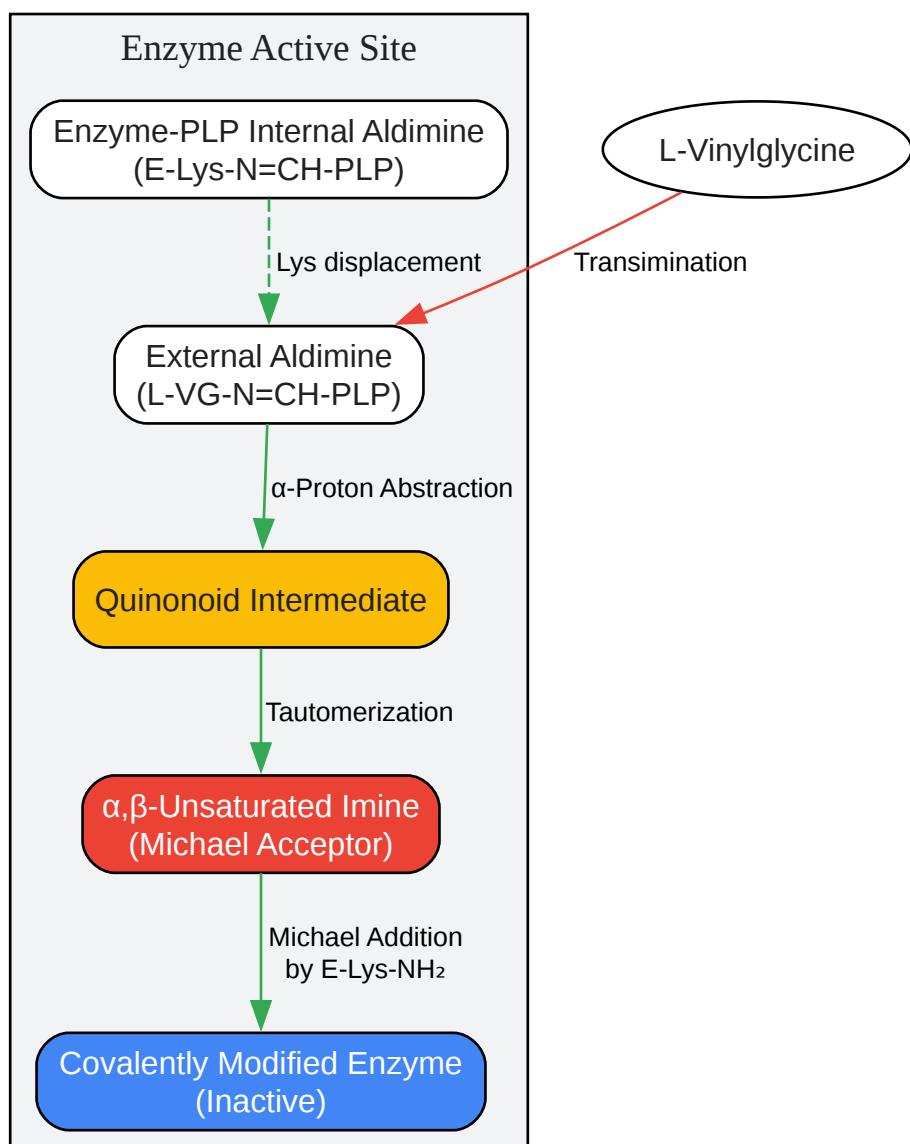
## Mechanism of Action: The "Vinylic Trigger"

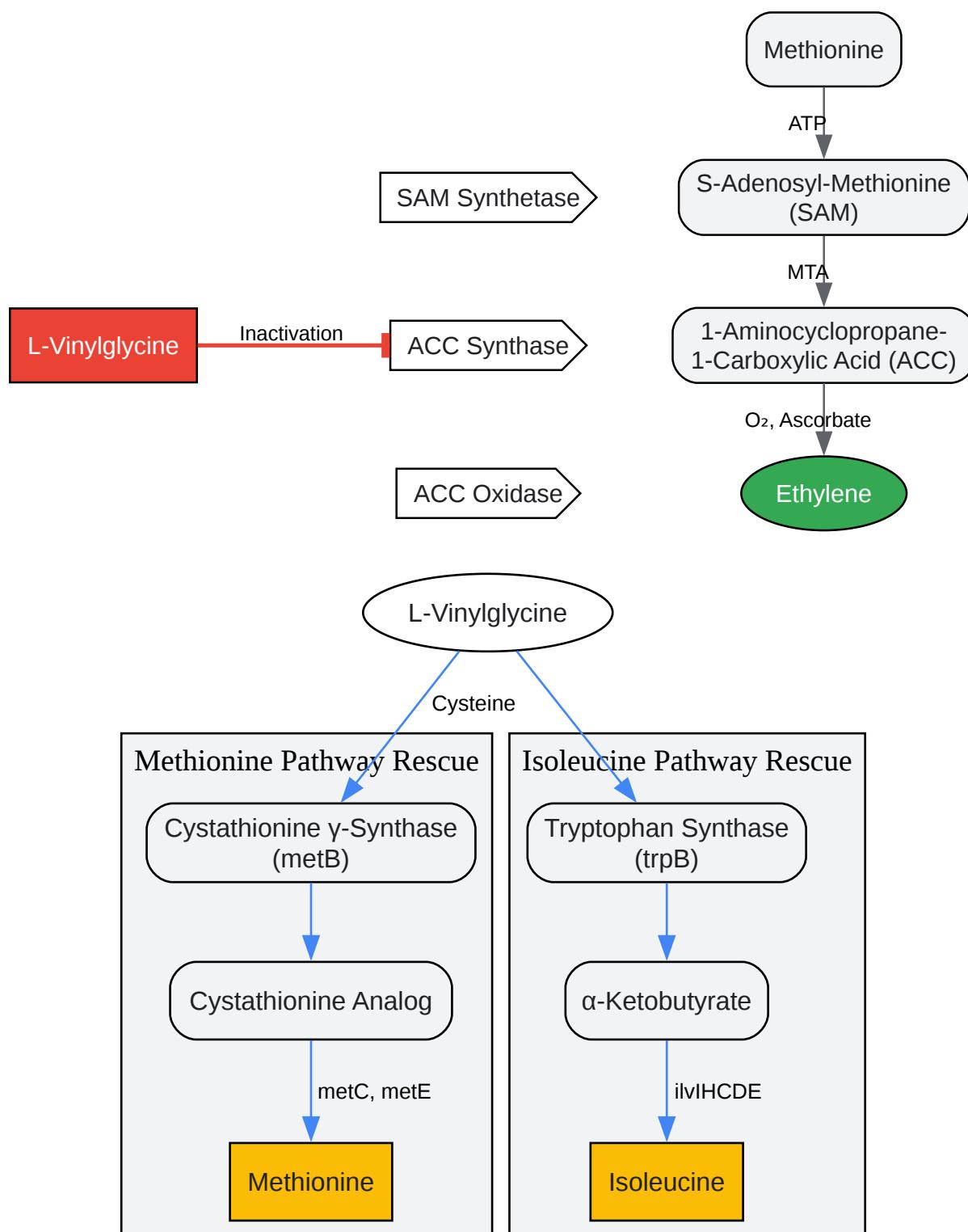
**L-Vinylglycine** is a classic example of a mechanism-based inactivator, or "suicide substrate," for PLP-dependent enzymes. Its inhibitory action stems from its  $\beta,\gamma$ -unsaturation, which can be brought into conjugation with the PLP cofactor's imine system following the initial enzymatic steps.

The generally accepted mechanism involves the following sequence:

- Transimination: The amino group of **L-Vinylglycine** displaces an active-site lysine residue to form an external aldimine with the PLP cofactor.
- $\alpha$ -Proton Abstraction: A catalytic base in the enzyme's active site removes the  $\alpha$ -proton, forming a resonance-stabilized quinonoid intermediate.
- Isomerization: The quinonoid intermediate tautomerizes, shifting the double bond into conjugation with the pyridine ring of the cofactor. This creates a highly electrophilic  $\alpha,\beta$ -unsaturated imine.
- Michael Addition: A nucleophilic residue from the enzyme's active site (often the same lysine that initially formed the internal aldimine) attacks the  $\beta$ -carbon of the inhibitor in a Michael-type addition.<sup>[6]</sup> This forms a stable, covalent adduct, leading to irreversible inactivation of the enzyme.<sup>[1][6]</sup>

This mechanism has been confirmed by crystallographic studies of ACC synthase inactivated by **L-Vinylglycine**, which clearly show a covalent bond between the inhibitor and the active site lysine.<sup>[1]</sup>





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